molecular formula C14H13BrN2O3 B183191 N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide CAS No. 6643-02-3

N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide

Cat. No. B183191
CAS RN: 6643-02-3
M. Wt: 337.17 g/mol
InChI Key: YXAZSZDSQGAIDT-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide, commonly known as AMBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMBF is a member of the furamide family of compounds that have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of AMBF is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. Studies have shown that AMBF can inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. In addition, AMBF has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
AMBF has been shown to have a variety of biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways. In addition, AMBF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMBF in lab experiments is its potent antimicrobial and anticancer activities, which make it an ideal candidate for studying the mechanisms of action of these compounds. However, one of the limitations of using AMBF is its potential toxicity, which may limit its use in vivo studies. Furthermore, the high cost of synthesis and purification of AMBF may also be a limiting factor for its use in lab experiments.

Future Directions

There are several future directions for the study of AMBF, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields of research, such as drug discovery and biotechnology. Furthermore, the elucidation of the precise mechanisms of action of AMBF may lead to the development of more potent and selective antimicrobial and anticancer agents.

Synthesis Methods

AMBF can be synthesized using a simple and efficient method involving the reaction of 5-bromo-2-furoic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure AMBF.

Scientific Research Applications

AMBF has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, AMBF has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

CAS RN

6643-02-3

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C14H13BrN2O3/c1-9(18)17(2)11-5-3-10(4-6-11)16-14(19)12-7-8-13(15)20-12/h3-8H,1-2H3,(H,16,19)

InChI Key

YXAZSZDSQGAIDT-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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